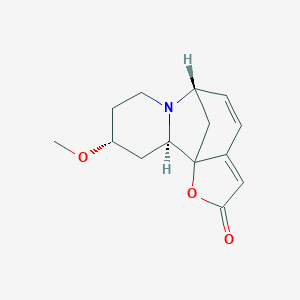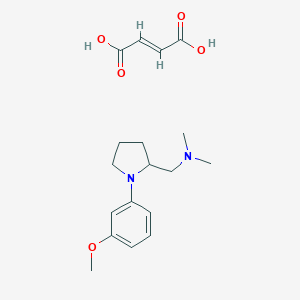
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, also known as EMCP, is a cyclopropene derivative that has gained significant attention in the field of pharmaceutical research. EMCP is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the immune response.
Biochemische Und Physiologische Effekte
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its potency and selectivity. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be highly potent against cancer cells, with IC50 values in the nanomolar range. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be selective against cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one. One area of research is the development of more efficient synthesis methods for 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can improve its efficacy and safety in vivo. Additionally, further studies are needed to understand the mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one and its potential applications in various diseases. Overall, the research on 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has shown promising results, and further studies are needed to fully explore its potential in medicine.
Synthesemethoden
The synthesis of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is a multistep process that involves the reaction of ethyl 3-(4-methoxyphenyl)acrylate with diazomethane, followed by cyclopropanation using ethyldiazoacetate. The final product is obtained after the hydrolysis of the resulting cyclopropane compound. The yield of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is typically around 30-40%, and the purity can be increased through further purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been extensively studied for its potential applications in medicine. One of the major areas of research has been its anti-cancer properties. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
156336-51-5 |
|---|---|
Produktname |
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O3/c1-3-15-12-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
JOZUGWZTEPWYIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
Synonyme |
2-Cyclopropen-1-one,2-ethoxy-3-(4-methoxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
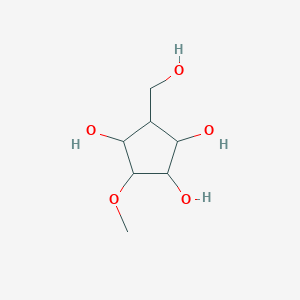
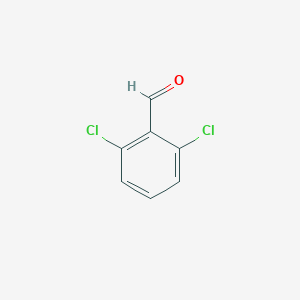
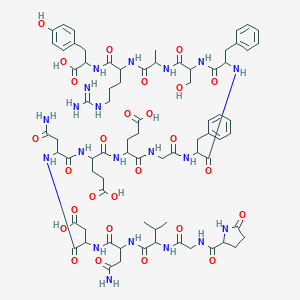
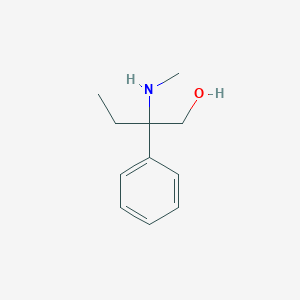
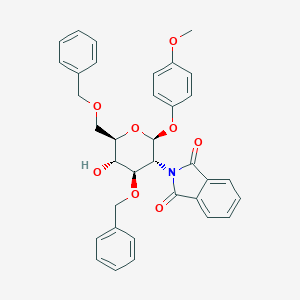

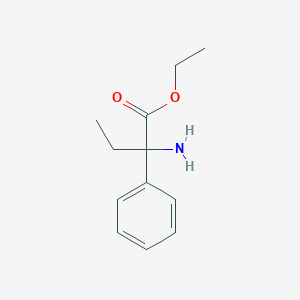
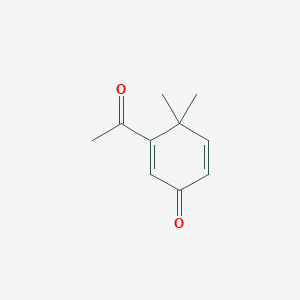
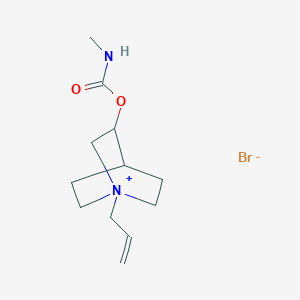
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
